4-Chloro-2-(cyclopentyloxy)phenol

Lipophilicity LogP Drug design

Sourcing chlorophenol scaffolds with precisely controlled LogP for permeability SAR is challenging. This compound occupies a unique property space (LogP 3.367, TPSA 29.46 Ų) that smaller alkoxy analogs cannot fill. • Bridges linear alkoxy (LogP 2.36-2.83) and C-C linked cyclopentyl (LogP 3.70) series for congeneric permeability studies. • Ortho-cyclopentyloxy ether serves as a directing group for transition-metal-catalyzed C-H activation and a cleavable phenol protecting group. • Ether linkage provides a microbial O-dealkylation pathway, supporting environmentally acceptable biocide development. Supplied at ≥95% purity with sealed dry storage at 2-8°C and room-temperature shipping.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
Cat. No. B8033174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(cyclopentyloxy)phenol
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C11H13ClO2/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9,13H,1-4H2
InChIKeyNFARPCXYSNLESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(cyclopentyloxy)phenol: Physicochemical Identity and Structural Classification for Informed Sourcing


4-Chloro-2-(cyclopentyloxy)phenol (CAS 1881321-80-7) is a disubstituted phenolic compound belonging to the chlorinated alkoxyphenol class, characterized by a chlorine atom at the para position (C-4) and a cyclopentyloxy ether group at the ortho position (C-2) of the phenol ring . With a molecular formula of C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol, this compound is supplied at ≥95% purity for research and further manufacturing purposes, with recommended storage sealed in dry conditions at 2–8 °C . Predicted physicochemical parameters include a boiling point of 324.4±22.0 °C, density of 1.261±0.06 g/cm³, and a pKa of 9.10±0.43 . Its structural features — a hydrogen-bond-donating phenolic -OH, a hydrogen-bond-accepting ether oxygen, and a lipophilic cyclopentyl ring — position it as a versatile synthetic intermediate with graded physicochemical properties that differentiate it from smaller alkoxy and direct cycloalkyl analogs.

Why 4-Chloro-2-(cyclopentyloxy)phenol Cannot Be Simply Replaced by Other Chloroalkoxyphenols or Cycloalkylphenols


Substituted phenols are not interchangeable commodities; small structural modifications produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and conformational behavior that cascade into differences in membrane partitioning, metabolic stability, and synthetic utility [1]. Within the chlorinated 2-alkoxyphenol series, replacing the cyclopentyloxy group with a smaller methoxy or ethoxy substituent reduces LogP by 0.5–1.3 units, while switching to the direct C–C linked 4-chloro-2-cyclopentylphenol removes the ether oxygen's hydrogen-bond acceptor capacity, lowering topological polar surface area (TPSA) from 29.46 Ų to 20.23 Ų [2]. These are not incremental differences: they represent discrete changes in solubility class, passive permeability, and protein-binding potential that can determine whether a lead compound progresses or fails in a screening cascade. The quantitative evidence below establishes where 4-chloro-2-(cyclopentyloxy)phenol occupies a specific and non-substitutable property space relative to its closest structural neighbors.

Quantitative Differentiation Evidence for 4-Chloro-2-(cyclopentyloxy)phenol Against In-Class Comparators


Lipophilicity (LogP) Tier: 4-Chloro-2-(cyclopentyloxy)phenol Fills a Measurable Gap Between Short-Chain Alkoxy and Direct Cycloalkyl Analogs

Computational LogP data from a single vendor platform (Chemscene) reveal a clear lipophilicity gradient across the 4-chloro-2-alkoxyphenol series. The target compound (LogP 3.367) occupies an intermediate position: significantly more lipophilic than 4-chloro-2-propoxyphenol (LogP 2.8344, Δ = +0.53) and 4-chloro-2-methoxyphenol (ACD/LogP 2.36, Δ ≈ +1.0), yet measurably less lipophilic than the direct C–C linked analog 4-chloro-2-cyclopentylphenol (LogP 3.7032, Δ = −0.34) [1]. This ~0.5–1.0 LogP increment over the propoxy analog corresponds to an approximately 3- to 10-fold increase in octanol-water partition coefficient, directly impacting predicted membrane permeability and hydrophobic binding site compatibility .

Lipophilicity LogP Drug design Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate the Cyclopentyloxy Ether from the Direct Cyclopentyl Analog

The ether oxygen in 4-chloro-2-(cyclopentyloxy)phenol serves as an additional hydrogen-bond acceptor (HBA count = 2) and increases the topological polar surface area to 29.46 Ų. In contrast, 4-chloro-2-cyclopentylphenol — where the cyclopentyl group is attached via a direct C–C bond — has no ether oxygen, resulting in an HBA count of 1 and a TPSA of only 20.23 Ų [1]. This 9.23 Ų increase in TPSA and doubling of H-bond acceptor capacity are not trivial: TPSA values below 60–70 Ų are generally associated with good oral absorption, but differences within this range modulate passive transcellular permeability and the ability to engage polar residues in target binding pockets [2].

Polar surface area Hydrogen bonding Bioavailability Blood-brain barrier

Rotatable Bond Count and Conformational Flexibility Compared with Linear and Branched Alkoxy Analogs

The number of rotatable bonds influences conformational entropy penalty upon target binding and modulates aqueous solubility. 4-Chloro-2-(cyclopentyloxy)phenol possesses 2 rotatable bonds — fewer than the linear propoxy analog (3 rotatable bonds) but more than the methoxy analog (1 rotatable bond), owing to the partially conformationally restricted cyclopentyl ring . The cyclopentyl ring itself can adopt envelope or twist conformations but introduces fewer freely rotatable single bonds than an equivalent acyclic alkyl chain, providing a distinctive balance between pre-organization and flexibility [1].

Conformational analysis Rotatable bonds Entropy Molecular recognition

Predicted Acidity (pKa) Modulation Relative to 4-Chlorophenol: Implications for Ionization State at Physiological pH

The predicted pKa of 4-chloro-2-(cyclopentyloxy)phenol is 9.10±0.43 . This is nearly identical to the experimentally determined pKa of unsubstituted 4-chlorophenol (pKa 9.18 at 25 °C) , indicating that the ortho-cyclopentyloxy substituent exerts negligible electronic perturbation on the phenolic -OH acidity. Consequently, at physiological pH (7.4), both compounds exist predominantly (>98%) in the neutral phenol form, and differences in antimicrobial or biochemical activity between them cannot be attributed to differential ionization but rather to lipophilicity- and steric-driven effects on membrane partitioning and target engagement [1].

pKa Ionization Solubility pH-dependent partitioning

Antimicrobial Activity: Class-Level Inference from Chloroalkoxyphenol SAR within the Pinheiro et al. (2018) Framework

No direct MIC data were identified for 4-chloro-2-(cyclopentyloxy)phenol in peer-reviewed literature. However, class-level inference is supported by Pinheiro et al. (2018), who demonstrated that semisynthetic chlorophenol derivatives — including 4-chloro-2-methoxyphenol (4-chloroguaiacol) — exhibit antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values of 110 μg/mL for both species [1]. In the same study, most tested phenolic derivatives showed MIC values ≤220 μg/mL across a panel including S. aureus, E. coli, Listeria innocua, Pseudomonas aeruginosa, Salmonella enterica Typhimurium, and Bacillus cereus [2]. The target compound's higher LogP (3.367 vs. 2.36 for 4-chloroguaiacol) predicts enhanced membrane partitioning, which, per phenolic antimicrobial SAR, may lower the MIC relative to the methoxy analog — but this remains to be experimentally verified [3].

Antimicrobial MIC Chlorophenol Structure-activity relationship

Ether Oxygen Metabolic Lability vs. C–C Bond Stability: A Reactivity Distinction with Implications for Pro-Drug and Environmental Fate Strategies

The cyclopentyloxy group is linked via an ether (C–O–C) bond, whereas 4-chloro-2-cyclopentylphenol features a direct C–C bond between the cyclopentyl ring and the phenyl core. Ether linkages are substrates for oxidative O-dealkylation by cytochrome P450 enzymes, a metabolic pathway not available to the C–C linked analog [1]. This distinction is functionally significant: the ether can serve as a metabolic soft spot for pro-drug strategies where timely cleavage releases the active 4-chlorocatechol species, or as a design feature for compounds intended to biodegrade in environmental applications. Conversely, the C–C linked analog offers greater metabolic stability when persistent target engagement is desired [2]. The patent literature on cyclopentyl as a phenol protecting group further confirms that cyclopentyl ethers are cleavable under specific conditions, providing synthetic tractability that the C–C analog lacks [3].

Metabolic stability Ether cleavage Cytochrome P450 Biodegradation

Procurement-Guiding Application Scenarios for 4-Chloro-2-(cyclopentyloxy)phenol Based on Quantitative Differentiation Evidence


Lead Optimization in Antimicrobial Drug Discovery Requiring Intermediate Lipophilicity (LogP ~3.4)

When an antimicrobial screening program requires a chlorophenol scaffold with LogP between 3.0 and 3.7 — a range associated with balanced membrane permeability and aqueous solubility for Gram-negative bacterial penetration — 4-chloro-2-(cyclopentyloxy)phenol (LogP 3.367) is the appropriate selection . The methoxy analog (LogP 2.36) and propoxy analog (LogP 2.83) are insufficiently lipophilic, while the direct cyclopentyl analog (LogP 3.70) may exceed the optimal window and exhibit reduced solubility. The target compound's LogP sits within the empirically derived optimal range for many antibacterial agents targeting intracellular or periplasmic targets [1].

Synthetic Intermediate for Ether-Directed C–H Functionalization or Deprotection Strategies

The ortho-cyclopentyloxy ether group can function as a directing group for transition-metal-catalyzed C–H activation at the adjacent C-3 position, as well as a cleavable protecting group for the phenolic -OH [1]. The 2 rotatable bonds of the cyclopentyloxy moiety provide sufficient conformational flexibility for catalyst coordination while maintaining a steric profile distinct from linear alkoxy directing groups. The ether linkage further permits selective deprotection under acidic or hydrogenolytic conditions to reveal the parent 4-chlorocatechol, a strategy not feasible with the C–C linked 4-chloro-2-cyclopentylphenol [2].

Physicochemical Probe for Structure-Permeability Relationship Studies Across Alkoxy Homolog Series

For medicinal chemistry teams systematically mapping the relationship between alkoxy substituent size/branching and passive membrane permeability, 4-chloro-2-(cyclopentyloxy)phenol provides a critical data point bridging linear alkoxy chains (methoxy through propoxy) and fully cyclic alkyl substituents (cyclopentyl) . Its TPSA of 29.46 Ų matches the entire 2-alkoxy series (unlike the 20.23 Ų of the C–C analog), enabling isolation of lipophilicity and shape effects on permeability while holding hydrogen-bonding capacity constant. This makes it uniquely suited for probing the contribution of cyclic vs. acyclic alkyl topology to Caco-2 or PAMPA permeability within a congeneric series [1].

Environmental Fate Studies: Ether-Linked Chlorophenol as a Biodegradable Antimicrobial Candidate

In agricultural or industrial biocide development programs where environmental persistence is a regulatory liability, the ether linkage of 4-chloro-2-(cyclopentyloxy)phenol offers a predictable biodegradation pathway via microbial O-dealkylation, a route unavailable to the C–C linked 4-chloro-2-cyclopentylphenol [1]. Pinheiro et al. (2018) demonstrated that 2-alkoxy-4-chlorophenols retain antimicrobial activity at MIC values ≤220 μg/mL, while the ether bond provides a metabolic handle for environmental clearance. This dual profile — competent antimicrobial activity with a built-in biodegradation switch — supports evaluation of the target compound in environmentally acceptable biocide formulations [2].

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